molecular formula C17H16N2O2 B2574073 3-(3,4-Dimethoxyphenyl)-2-quinolinamine CAS No. 33543-51-0

3-(3,4-Dimethoxyphenyl)-2-quinolinamine

Cat. No. B2574073
CAS RN: 33543-51-0
M. Wt: 280.327
InChI Key: UIBMFNCZKLYSBR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-quinolinamine is an aromatic amine that has been used in a variety of scientific research applications. It is a derivative of quinoline and has been used in the synthesis of a variety of compounds. It has a wide range of applications in both organic and inorganic chemistry, and has been used in the study of a variety of biological processes.

Scientific Research Applications

Optoelectronic Materials

Quinazolines, including structures related to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, are significant in the synthesis of optoelectronic materials. These compounds are integral in developing luminescent materials, photoelectric conversion elements, and image sensors. The incorporation of quinazoline derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating their importance in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Corrosion Inhibition

Quinoline derivatives, including those with structural similarities to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, showcasing their potential in protecting various metals from corrosion. This application is crucial for industries that require durable materials resistant to environmental degradation (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Applications

Quinoline and quinazoline alkaloids, closely related to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, have been the focus of extensive research due to their significant bioactivities. These compounds have been isolated from natural sources and their analogs possess a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The discoveries of quinine and camptothecin, two renowned quinoline alkaloids, have notably contributed to the development of antimalarial and anticancer drugs, respectively. This highlights the therapeutic potential of quinoline derivatives in pharmaceutical research and drug development (Shang et al., 2018).

Environmental Degradation

Research into quinoline degradation, including studies relevant to 3-(3,4-Dimethoxyphenyl)-2-quinolinamine, indicates the environmental challenge posed by quinoline compounds due to their persistence and potential toxicity. However, advances in biodegradation techniques have shown promise in efficiently removing quinoline from the environment, suggesting a pathway toward mitigating its ecological impact. The development of more effective degradation methods is essential for minimizing the environmental and health risks associated with quinoline and its derivatives (Luo et al., 2020).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMFNCZKLYSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325910
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,4-Dimethoxyphenyl)quinolin-2-amine

CAS RN

33543-51-0
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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